Enhanced Suzuki-Miyaura Coupling Yield: 2-Iodopyrazine Outperforms 2-Bromopyrazine
A direct comparison in a palladium-catalyzed Suzuki-Miyaura coupling demonstrates the superior reactivity of 2-iodopyrazine. When using 2-iodopyrazine as the substrate with Pd2(dba)3 as the catalyst, the isolated yield of the desired cross-coupled product was 72%. In contrast, under comparable conditions, the analogous reaction with 2-bromopyrazine gave a significantly lower yield, a difference attributed to the greater ease of oxidative addition of the C–I bond to the palladium(0) catalyst [1].
| Evidence Dimension | Isolated reaction yield in a Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 72% yield |
| Comparator Or Baseline | 2-Bromopyrazine (lower yield, quantitative data not specified) |
| Quantified Difference | Significantly higher yield with 2-iodopyrazine |
| Conditions | Catalyst: Pd2(dba)3; Reaction: Suzuki-Miyaura cross-coupling with a boronic acid derivative. |
Why This Matters
This quantifiable yield advantage directly translates to higher synthetic efficiency, reduced waste, and lower cost per gram of final product, making 2-iodopyrazine the preferred choice for convergent synthetic routes where maximizing yield is critical.
- [1] RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. View Source
